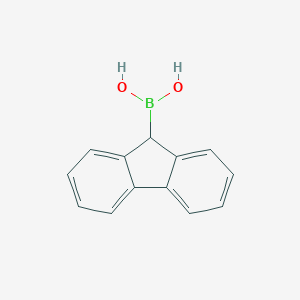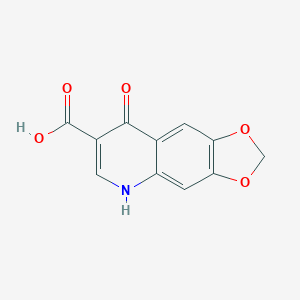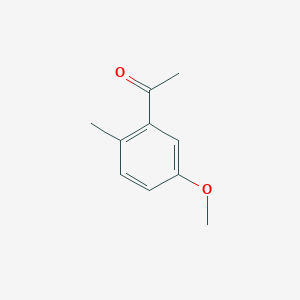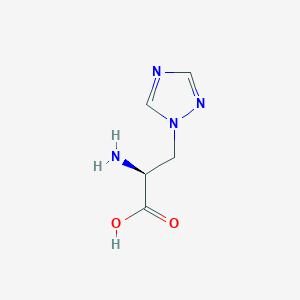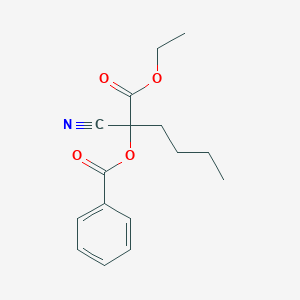
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate, also known as ECB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ECB is a member of the class of compounds known as endocannabinoid system (ECS) modulators, which have been found to play an essential role in regulating various physiological processes in the body. In
Mecanismo De Acción
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate exerts its effects by modulating the ECS, which is composed of endogenous cannabinoids, receptors, and enzymes. 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate acts as an agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are G protein-coupled receptors that are widely expressed in the brain and peripheral tissues. 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate also inhibits the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. By modulating the ECS, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate can affect various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anticancer effects. In animal studies, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been shown to reduce pain and inflammation in models of neuropathic pain and arthritis. 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has also been found to reduce anxiety-like behavior in animal models of anxiety. In cancer research, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective modulator of the ECS, which allows for the investigation of the role of the ECS in various physiological processes. Another advantage is that it is relatively easy to synthesize, which allows for the production of large quantities of the compound. However, one limitation is that 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has low solubility in water, which can limit its use in some experiments. Another limitation is that 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has not been extensively studied in humans, which limits its translational potential.
Direcciones Futuras
There are several future directions for the study of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate. One direction is to investigate the potential of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate as an analgesic and anti-inflammatory agent in humans. Another direction is to investigate the potential of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate as an anxiolytic agent in humans. Additionally, further studies are needed to investigate the potential of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate as an anticancer agent in vivo. Finally, the development of more potent and selective modulators of the ECS, such as 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate, could lead to the discovery of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate involves a two-step process that begins with the reaction of 1-bromo-1-pentene with potassium cyanide to produce 1-cyano-1-pentene. The second step involves the reaction of 1-cyano-1-pentene with ethyl benzoate in the presence of a base to produce 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate. The yield of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent stoichiometry.
Aplicaciones Científicas De Investigación
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to have potential applications in various scientific fields, including pharmacology, neuroscience, and cancer research. In pharmacology, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been shown to modulate the ECS, which is involved in regulating pain, inflammation, and mood. In neuroscience, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to affect the release of neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. In cancer research, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to induce cell death in cancer cells, suggesting its potential as an anticancer agent.
Propiedades
Número CAS |
19788-60-4 |
|---|---|
Nombre del producto |
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate |
Fórmula molecular |
C16H19NO4 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
(2-cyano-1-ethoxy-1-oxohexan-2-yl) benzoate |
InChI |
InChI=1S/C16H19NO4/c1-3-5-11-16(12-17,15(19)20-4-2)21-14(18)13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3 |
Clave InChI |
CWHLGKBVELSITM-UHFFFAOYSA-N |
SMILES |
CCCCC(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
SMILES canónico |
CCCCC(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
Sinónimos |
2-Cyano-2-(benzoyloxy)hexanoic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



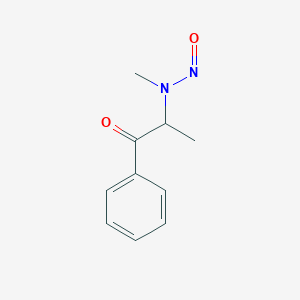
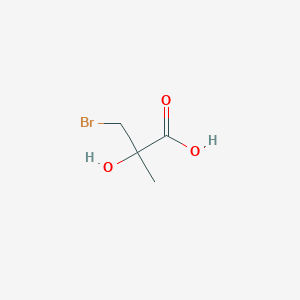
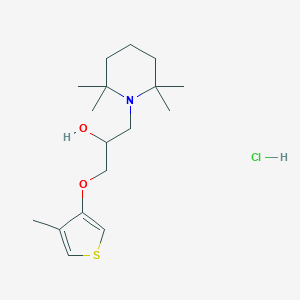
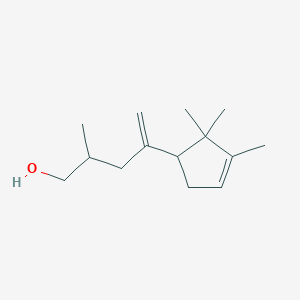
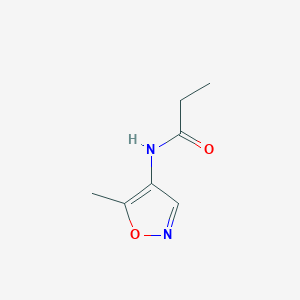

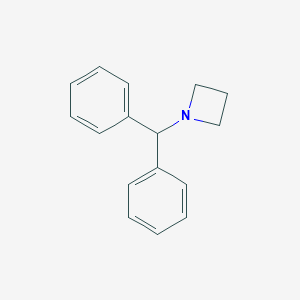
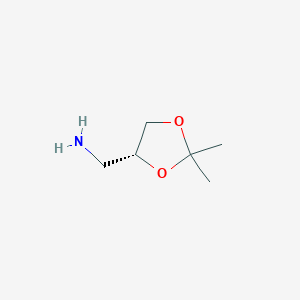
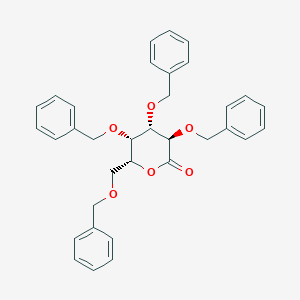
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
